2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One common approach is to start with the appropriate substituted benzaldehyde and undergo a series of reactions including condensation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimizations could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methoxy group could introduce a wide range of functional groups .
Scientific Research Applications
2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including organic photovoltaics and other electronic applications
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-c]thiophene-4,9-dione: Similar in structure but with different substituents, leading to different properties and applications.
Dithieno[3,2-b2′,3′-d]pyrrole: Another compound with a fused ring system, used in organic electronics.
Uniqueness
2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
Molecular Formula |
C21H19NO5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H19NO5/c1-12-6-7-16-15(10-12)19(24)17-18(13-4-3-5-14(11-13)26-2)22(8-9-23)21(25)20(17)27-16/h3-7,10-11,18,23H,8-9H2,1-2H3 |
InChI Key |
ZWVNFVYCQZQFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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